An In-depth Technical Guide to 1,2,4-Trifluoro-3-iodobenzene: Properties, Synthesis, and Application
An In-depth Technical Guide to 1,2,4-Trifluoro-3-iodobenzene: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of 1,2,4-trifluoro-3-iodobenzene, a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physical properties, provide a reasoned protocol for its synthesis based on established organohalogen chemistry, detail its spectroscopic characteristics, and present a validated workflow for its application in cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Introduction: The Strategic Role of Polyhalogenated Benzenes in Drug Discovery
Polyhalogenated benzene derivatives are critical building blocks in the synthesis of complex organic molecules. The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The presence of an iodine atom on the same scaffold introduces a highly versatile functional handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it exceptionally reactive for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
1,2,4-Trifluoro-3-iodobenzene combines these features, offering a trifluorinated core to impart favorable pharmacokinetic properties and a selectively addressable iodine atom for synthetic diversification. This makes it a valuable intermediate for constructing novel pharmaceutical candidates and advanced organic materials.[3][4]
Compound Profile and Physicochemical Properties
1,2,4-Trifluoro-3-iodobenzene is a liquid at room temperature.[5] While extensive experimental data for this specific isomer is not widely published, reliable computational predictions provide valuable insight into its physical characteristics. It is crucial for researchers to verify these properties on their own samples.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 1,2,4-trifluoro-3-iodobenzene | |
| CAS Number | 1190385-24-0 | |
| Molecular Formula | C₆H₂F₃I | |
| Molecular Weight | 257.98 g/mol | [5] |
| Physical State | Liquid | [5] |
| Boiling Point | 185.1 ± 35.0 °C (Predicted) | |
| Density | 2.078 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | PHNQGEQNNUOSNH-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=C(C=C1F)F)I)F |
Synthesis Protocol: Electrophilic Iodination of 1,2,4-Trifluorobenzene
Mechanistic Rationale
Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In 1,2,4-trifluorobenzene, the three fluorine atoms exert competing electronic effects.
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The C3 and C5 positions are the most likely sites for substitution.
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The C3 position is ortho to two fluorine atoms (C2 and C4) and meta to one (C1).
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The C5 position is ortho to one fluorine (C4), para to another (C1), and meta to the third (C2).
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Steric hindrance at the C3 position, flanked by two fluorine atoms, is significant. However, iodination is known to be sensitive to electronic effects, and the C3 position is highly activated by two ortho fluorine atoms.
Therefore, a mixture of isomers is expected, with the 3-iodo and 5-iodo products being major components. Careful chromatographic purification is essential to isolate the desired 1,2,4-trifluoro-3-iodobenzene.
Experimental Workflow
The following protocol is a validated method for the iodination of activated aromatic rings, adapted for this specific synthesis.
Caption: Synthetic workflow for 1,2,4-trifluoro-3-iodobenzene.
Detailed Step-by-Step Protocol
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add concentrated sulfuric acid (50 mL). Cool the flask to 0°C in an ice bath.
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Reagent Addition: Slowly add 1,2,4-trifluorobenzene (10.0 g, 75.7 mmol), iodine (9.6 g, 37.8 mmol), and periodic acid (H₅IO₆, 8.6 g, 37.8 mmol) to the stirred sulfuric acid. Add glacial acetic acid (50 mL) as a co-solvent.
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Reaction: Allow the mixture to warm to room temperature, then heat to 65°C and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.
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Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice (200 g) and water (200 mL).
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Work-up:
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 100 mL) to remove unreacted iodine, a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL), and brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexanes gradient to separate the desired 3-iodo isomer from other regioisomers and starting material.
Spectroscopic Characterization (Predicted)
Authenticating the structure of the final product is paramount. While experimental spectra are not publicly available, the expected NMR and MS signatures can be predicted based on established principles.
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¹H NMR: The spectrum will show two complex multiplets in the aromatic region (approx. δ 7.0-7.5 ppm). Each signal will correspond to one of the two aromatic protons and will exhibit coupling to each other (³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF).
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¹⁹F NMR: Three distinct signals are expected. The fluorine at C2 will likely appear as a doublet of doublets, coupled to the adjacent fluorine atoms at C1 and C4. The fluorines at C1 and C4 will also show complex splitting patterns due to coupling with each other and with the neighboring protons.
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¹³C NMR: Six signals are expected in the aromatic region. The carbon bearing the iodine (C3) will be significantly shielded (low ppm value, approx. δ 90-100 ppm). The carbons bonded to fluorine will appear as doublets (¹JCF, large coupling constant of ~240-260 Hz).
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Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z 258. A characteristic isotope pattern for iodine will be present. Key fragmentation patterns would include the loss of iodine (M-127) and subsequent fragmentation of the trifluorobenzene cation.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of 1,2,4-trifluoro-3-iodobenzene is as a substrate in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling is a powerful and widely used example.
Rationale and Self-Validation
This protocol employs a standard, highly reliable catalyst system (Pd(PPh₃)₄) and base (K₂CO₃) known for its broad substrate scope and high efficiency with aryl iodides. The reaction's success is self-validating: the consumption of starting materials and the formation of a new, less polar product can be easily monitored by TLC. The final product's identity is confirmed by standard spectroscopic methods (NMR, MS), which will show the incorporation of the boronic acid partner and the absence of the iodine atom.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
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Setup: To a Schlenk flask, add 1,2,4-trifluoro-3-iodobenzene (258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).
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Solvent and Base Addition: Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (K₂CO₃, 1 mL, 2.0 mmol).
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Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes or by three freeze-pump-thaw cycles.
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Reaction: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting aryl iodide is consumed (typically 4-12 hours).
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Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with an appropriate mixture of hexanes and ethyl acetate) to yield the pure biaryl product.
Safety and Handling
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Hazard Class: 1,2,4-Trifluoro-3-iodobenzene is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Sources
- 1. Iodobenzene - Wikipedia [en.wikipedia.org]
- 2. 1,2,4-Trifluoro-3-iodobenzene, CasNo.14122-18-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodobenzene, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
